2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile
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Overview
Description
2-Amino-3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5H,6H,7H,8H,9H-pyrrolo[1,2-a]azepine-1-carbonitrile is a complex organic compound that features a unique combination of structural motifs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5H,6H,7H,8H,9H-pyrrolo[1,2-a]azepine-1-carbonitrile involves multiple steps, starting with the preparation of the 2,3-dihydro-1,4-benzodioxine core. This core can be synthesized through an enantioselective hydrogenation process using a versatile catalyst system such as [Ir (cod)Cl]2/BIDIME-dimer . The reaction conditions typically involve the use of a solvent like acetonitrile and a hydrogen source under controlled temperature and pressure.
The next step involves the formation of the pyrrolo[1,2-a]azepine ring, which can be achieved through a cyclization reaction
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the hydrogenation step and automated systems for the cyclization and functionalization steps.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5H,6H,7H,8H,9H-pyrrolo[1,2-a]azepine-1-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structure.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-amino-3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5H,6H,7H,8H,9H-pyrrolo[1,2-a]azepine-1-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s effects are likely mediated through binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-amino-3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-5H,6H,7H,8H,9H-pyrrolo[1,2-a]azepine-1-carbonitrile apart from similar compounds is its unique combination of structural motifs, which may confer distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C19H19N3O3 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-amino-3-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile |
InChI |
InChI=1S/C19H19N3O3/c20-11-13-14-4-2-1-3-7-22(14)18(17(13)21)19(23)12-5-6-15-16(10-12)25-9-8-24-15/h5-6,10H,1-4,7-9,21H2 |
InChI Key |
NXOYOVLBMIRYQG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C(=C(N2CC1)C(=O)C3=CC4=C(C=C3)OCCO4)N)C#N |
Origin of Product |
United States |
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